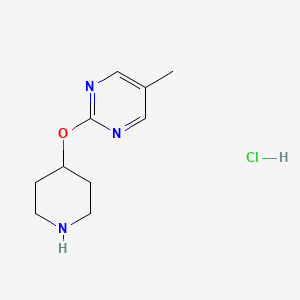

5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride

Descripción general

Descripción

5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride is a useful research compound. Its molecular formula is C10H16ClN3O and its molecular weight is 229.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

This compound belongs to the pyrimidine class of compounds. Its molecular structure is characterized by a pyrimidine ring substituted with a piperidine moiety, which plays a crucial role in its biological activity. The compound's chemical formula is CHClNO, and it has been noted for its favorable pharmacokinetic profile.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, it has shown promising results in inhibiting the growth of various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compound demonstrated IC values of 0.87–12.91 µM for MCF-7 and 1.75–9.46 µM for MDA-MB-231 cells, indicating superior growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which had IC values of 17.02 µM and 11.73 µM respectively .

Table 1: Antitumor Activity Comparison

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 0.87 - 12.91 |

| MDA-MB-231 | 1.75 - 9.46 | |

| 5-Fluorouracil (5-FU) | MCF-7 | 17.02 |

| MDA-MB-231 | 11.73 |

The antitumor effects are believed to be mediated through the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase-9 in treated samples . Additionally, the compound has shown to inhibit key signaling pathways involved in tumor growth, including those related to the epidermal growth factor receptor (EGFR).

Neuropharmacological Effects

Beyond its antitumor activity, this compound has been investigated for its potential neuroprotective effects. It acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in neuronal cells. This mechanism is particularly relevant for conditions such as Alzheimer's disease.

Table 2: AChE Inhibition Potency

| Compound | AChE Inhibition IC (µM) |

|---|---|

| This compound | Data not specified |

| Standard AChE inhibitors | Varies widely |

Safety and Toxicity Profile

Toxicity studies have indicated that the compound does not exhibit acute toxicity in animal models at doses up to 2000 mg/kg . This safety profile enhances its potential for therapeutic applications.

Case Studies

-

Case Study: Antitumor Efficacy

- In a controlled study using xenograft models, administration of this compound resulted in a significant reduction in tumor size compared to control groups.

- Histological analysis revealed increased apoptosis rates within tumor tissues.

-

Case Study: Neuroprotective Effects

- A study assessing cognitive function in mice treated with the compound showed improvements in memory retention tasks compared to untreated controls.

- Biochemical assays indicated elevated acetylcholine levels correlating with AChE inhibition.

Propiedades

IUPAC Name |

5-methyl-2-piperidin-4-yloxypyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c1-8-6-12-10(13-7-8)14-9-2-4-11-5-3-9;/h6-7,9,11H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYKFXNPGKZQNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432679-14-5 | |

| Record name | Pyrimidine, 5-methyl-2-(4-piperidinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432679-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.